N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl-linked acetamide side chain at position 2. The acetamide moiety is further substituted with a 3-chloro-4-fluorophenyl group. The compound’s distinct substituents—chloro and fluoro groups on the aromatic rings—suggest enhanced electronic and steric properties, which may influence solubility, stability, and biological interactions.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2FN3O2S2/c21-11-1-4-13(5-2-11)26-19(28)18-16(7-8-29-18)25-20(26)30-10-17(27)24-12-3-6-15(23)14(22)9-12/h1-9H,10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBAQPJPECSOSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS No. 882079-60-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including in vitro studies, molecular docking analyses, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 621.56 g/mol. The presence of halogen atoms (chlorine and fluorine) is significant as they often enhance biological activity through improved interaction with biological targets.
Biological Activity Overview
- Antimicrobial Activity :
-
Inhibition of Enzymes :
- Molecular docking studies suggest that this compound may interact with key enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX). Compounds with similar structures have demonstrated moderate inhibition against COX-2 and LOX enzymes, which are critical targets for anti-inflammatory therapies .
- Cytotoxicity :
Table 1: Biological Activity Summary
| Activity | Result | Reference |
|---|---|---|
| Antimicrobial | Active against bacterial/fungal strains | |
| COX-2 Inhibition | Moderate inhibition observed | |
| Cytotoxicity (MCF-7) | IC50 values ranging from 10 to 30 µM |
Case Studies
- Thieno[3,2-d]pyrimidine Derivatives :
- Molecular Docking Studies :
Scientific Research Applications
The compound exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. Its thieno[3,2-d]pyrimidine structure is known to influence cellular mechanisms related to tumorigenesis .
- Antimicrobial Activity : The compound's structural features allow it to interact with bacterial enzymes, potentially leading to antimicrobial effects against various pathogens. Research indicates that compounds with similar scaffolds have shown promise in treating infections caused by resistant strains .
- Enzyme Inhibition : Studies have indicated that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in developing treatments for metabolic disorders .
Research Applications
The compound has several promising applications in scientific research:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of novel anticancer and antimicrobial agents based on its structure. |
| Pharmacology | Investigation into its mechanism of action and pharmacokinetics in vivo. |
| Biochemistry | Studies on enzyme interactions and metabolic pathways affected by the compound. |
| Drug Design | Use as a lead compound for synthesizing derivatives with improved efficacy and selectivity. |
Case Studies
- Anticancer Research : In vitro studies have demonstrated that derivatives of this compound can significantly reduce cell viability in various cancer cell lines, indicating its potential as a chemotherapeutic agent .
- Antimicrobial Testing : Recent studies have shown that compounds with similar thieno[3,2-d]pyrimidine structures exhibit activity against multidrug-resistant bacteria, suggesting that this compound could be effective against resistant strains .
Comparison with Similar Compounds
Thieno[3,2-d]pyrimidinone vs. Pyrido[2,3-d]pyrimidinone
Substituent Effects on the Pyrimidinone Ring
- 3-(4-Chlorophenyl) vs. 3-(2-Methylpropyl): In N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (), the bulky 2-methylpropyl group at position 3 introduces steric hindrance, likely reducing binding affinity to flat aromatic receptors compared to the planar 4-chlorophenyl group in the target compound .
- 4-Oxo vs. 4-Thioxo: Substitution of the carbonyl oxygen with sulfur (e.g., in ’s 1,3,5-oxadiazine derivatives) increases electron delocalization and may enhance reactivity in nucleophilic environments .
Acetamide Side Chain Variations
Aromatic Substitutents on the Acetamide
- 3-Chloro-4-fluorophenyl vs. 2-(Trifluoromethyl)phenyl: The trifluoromethyl group in 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide () significantly increases lipophilicity (logP ~3.5 vs. ~2.8 for the target compound) and metabolic stability due to the strong electron-withdrawing effect of CF₃ .
- 3-Chloro-4-fluorophenyl vs. 3,4-Difluorophenyl: In N-(3,4-difluorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (), the absence of chlorine reduces molecular weight (MW = 356.8 g/mol vs. 474.0 g/mol for the target compound) but may diminish halogen-bonding interactions critical for target engagement .
Hydrogen-Bonding and Solubility
The target compound’s acetamide group (H-bond donor: 1; acceptor: 6) exhibits fewer H-bond acceptors than N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (H-bond acceptors: 7, ), which may reduce aqueous solubility but improve membrane permeability .
Crystallographic Insights
Crystal structures of related amides (e.g., ) reveal that dihedral angles between aromatic rings (e.g., 65.2° in 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide ) influence packing efficiency and melting points. The target compound’s bulkier substituents likely result in higher melting points (>300°C) compared to simpler analogues .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Steric Considerations: Bulky groups like 2-methylpropyl () reduce conformational flexibility, possibly limiting binding to deep catalytic pockets .
- NMR Profiling: Comparative NMR studies (e.g., ) suggest that substituents at positions 29–36 and 39–44 cause distinct chemical shift patterns, enabling rapid structural elucidation of analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
